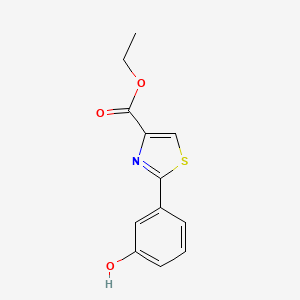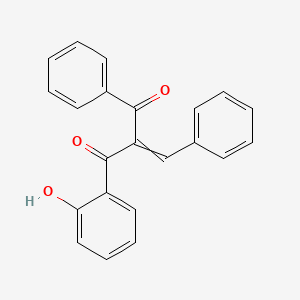
5-Chloro-6-nitro-3-(propane-1-sulfonyl)-1,3-benzoxazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-6-nitro-3-(propane-1-sulfonyl)-1,3-benzoxazol-2(3H)-one is a synthetic organic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a benzoxazole core with chloro, nitro, and sulfonyl substituents, which may contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-nitro-3-(propane-1-sulfonyl)-1,3-benzoxazol-2(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of the nitro group to the benzoxazole ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom.
Sulfonylation: Addition of the propane-1-sulfonyl group.
Industrial Production Methods
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Techniques like continuous flow synthesis and automated reactors can be employed for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the nitro or sulfonyl groups.
Reduction: Reduction reactions could convert the nitro group to an amine.
Substitution: Halogen substitution reactions may occur, replacing the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products Formed
Aminated Derivatives: From reduction of the nitro group.
Sulfonamide Derivatives: From substitution reactions involving the sulfonyl group.
Applications De Recherche Scientifique
5-Chloro-6-nitro-3-(propane-1-sulfonyl)-1,3-benzoxazol-2(3H)-one may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 5-Chloro-6-nitro-3-(propane-1-sulfonyl)-1,3-benzoxazol-2(3H)-one would depend on its specific biological target. It may interact with enzymes or receptors, modulating their activity. The nitro and sulfonyl groups could play a role in binding to active sites or altering the compound’s reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-6-nitrobenzoxazole: Lacks the sulfonyl group but shares the chloro and nitro substituents.
6-Nitro-3-(propane-1-sulfonyl)-1,3-benzoxazol-2(3H)-one: Similar structure but without the chlorine atom.
Uniqueness
5-Chloro-6-nitro-3-(propane-1-sulfonyl)-1,3-benzoxazol-2(3H)-one is unique due to the combination of chloro, nitro, and sulfonyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
110076-57-8 |
|---|---|
Formule moléculaire |
C10H9ClN2O6S |
Poids moléculaire |
320.71 g/mol |
Nom IUPAC |
5-chloro-6-nitro-3-propylsulfonyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C10H9ClN2O6S/c1-2-3-20(17,18)12-8-4-6(11)7(13(15)16)5-9(8)19-10(12)14/h4-5H,2-3H2,1H3 |
Clé InChI |
YVDDLNCFAFNGLC-UHFFFAOYSA-N |
SMILES canonique |
CCCS(=O)(=O)N1C2=CC(=C(C=C2OC1=O)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



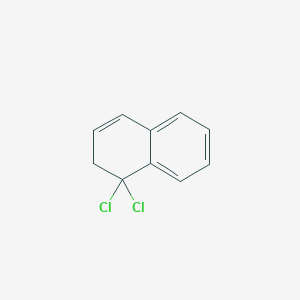

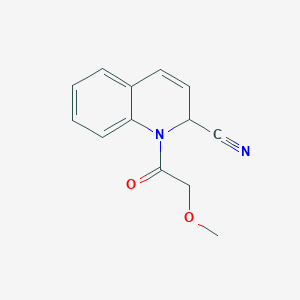
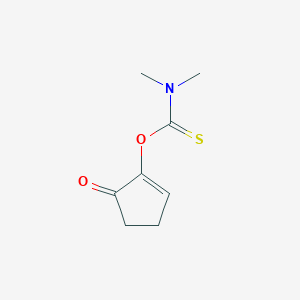
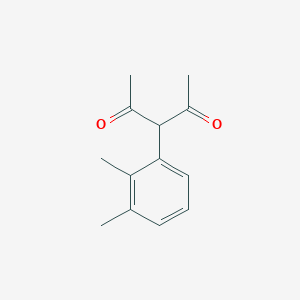
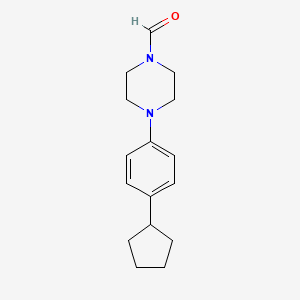
![2,5-Pyrrolidinedione, 1,1'-[[2,2'-bipyridine]-4,4'-diylbis(carbonyloxy)]bis-](/img/structure/B14308644.png)
![2-[(2-Chlorocyclohex-1-en-1-yl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14308651.png)

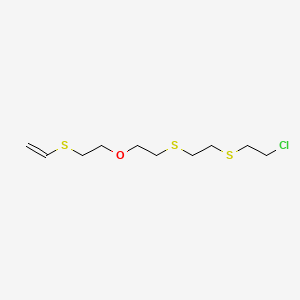
![2-[2-(2,5-Dimethylphenyl)propyl]cyclohexan-1-one](/img/structure/B14308670.png)
